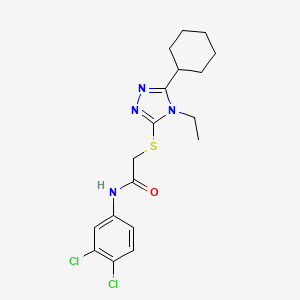

2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide

Descripción

2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a cyclohexyl group at position 5 and an ethyl group at position 2. The thioether linkage connects the triazole moiety to an acetamide group bearing a 3,4-dichlorophenyl substituent.

Propiedades

Fórmula molecular |

C18H22Cl2N4OS |

|---|---|

Peso molecular |

413.4 g/mol |

Nombre IUPAC |

2-[(5-cyclohexyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide |

InChI |

InChI=1S/C18H22Cl2N4OS/c1-2-24-17(12-6-4-3-5-7-12)22-23-18(24)26-11-16(25)21-13-8-9-14(19)15(20)10-13/h8-10,12H,2-7,11H2,1H3,(H,21,25) |

Clave InChI |

RWTZQPZJGYFYTF-UHFFFAOYSA-N |

SMILES canónico |

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3CCCCC3 |

Origen del producto |

United States |

Actividad Biológica

The compound 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a derivative of triazole known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative efficacy against similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C18H24N4OS |

| Molecular Weight | 344.5 g/mol |

| IUPAC Name | 2-[(5-cyclohexyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide |

| InChI Key | KVCLNAAPESALBU-UHFFFAOYSA-N |

| SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)C3CCCCC3 |

The biological activity of this compound is primarily attributed to its structural components:

- Triazole Ring : Known for metal ion chelation, which can inhibit enzyme activity.

- Thioether Linkage : Enhances interaction with biological targets.

- Phenylacetamide Group : May facilitate receptor binding, influencing various biological pathways.

Antifungal and Antibacterial Properties

Research indicates that triazole derivatives exhibit significant antifungal and antibacterial activities. The compound has been evaluated in vitro against various pathogens. For instance:

- Antifungal Activity : It has shown efficacy against Candida species.

- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria.

Anticancer Activity

A notable area of research focuses on the anticancer potential of this compound. Studies have demonstrated its ability to inhibit cell proliferation in several cancer cell lines:

- Cell Lines Tested : MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 0.67 µM to 1.95 µM across different cell lines, indicating potent anticancer properties compared to standard treatments like doxorubicin.

Enzyme Inhibition

The compound has also been studied for its enzyme inhibition capabilities:

- Alkaline Phosphatase Inhibition : It demonstrated significant inhibitory activity with an IC50 value of 0.420 ± 0.012 μM.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar triazole derivatives:

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| 2-((5-Cyclohexyl-4-ethyl-4H-triazol-3-yl)thio)-N-(p-tolyl)acetamide | 0.275 | Anticancer (prostate cancer) |

| 2-(5-benzyl-1,3,4-oxadiazol-2-yl)thio-N-(3-(trifluoromethyl)phenyl)acetamide | 0.420 | Anticancer (alkaline phosphatase inhibition) |

The presence of the phenylacetamide group in the target compound enhances its binding efficiency and biological activity compared to other derivatives.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Anticancer Activity : A recent study screened various triazole derivatives for their anticancer effects using MTT assays, revealing that the target compound significantly inhibited growth in multiple cancer cell lines.

- Enzyme Inhibition Study : Molecular docking studies confirmed that the compound binds effectively to alkaline phosphatase, suggesting a mechanism for its observed inhibitory effects.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Triazolyl Thioacetamide Derivatives

Key Observations:

Substituent Effects on Bioactivity: The 3,4-dichlorophenyl acetamide group is shared by the target compound, AS113, and CAS 476484-06-5. Cyclohexyl vs. Pyridinyl/Aryl Groups: The target’s 5-cyclohexyl group introduces significant lipophilicity compared to pyridinyl (AS113, VUAA1) or bromophenyl () substituents. This may improve membrane permeability but could reduce solubility . Amino vs. Alkyl Groups: AS113’s 4-amino group likely enhances hydrogen-bonding capacity, contributing to its superior anti-inflammatory activity over diclofenac .

Physicochemical Properties: Molecular Weight: The target compound’s molecular weight is likely higher than VUAA1 (MW: ~393 g/mol) but comparable to CAS 476484-06-7 (MW: 490.793 g/mol). Bulkier substituents (e.g., cyclohexyl) may influence pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.